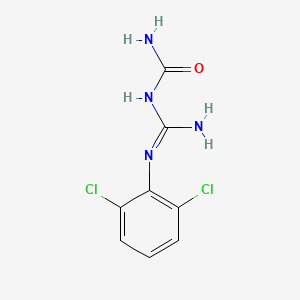
Biclodil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Herstellung von Biclodil beinhaltet synthetische Verfahren, die typischerweise die Bildung von Guanylurea-Einheiten umfassen. Eine gängige Methode ist das sukzessive Verfahren der Ionenadsorption und -reaktion (SILAR), das ein schichtweises Wachstum von Heteroübergängen auf selbsttragenden elektrogesponnenen Polyacrylnitril-Nanofasermatten bei Raumtemperatur ermöglicht . Dieses Verfahren ist vorteilhaft aufgrund seiner Flexibilität und seiner Fähigkeit, die strukturelle Integrität der Verbindung zu erhalten.
Analyse Chemischer Reaktionen
Biclodil unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
Biclodil hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es verwendet, um die elektronische Struktur und Stabilität von Guanylureaderivaten zu untersuchen . In Biologie und Medizin wird this compound auf seine vasodilatorischen Wirkungen und seinen möglichen therapeutischen Einsatz bei der Behandlung von Herzinsuffizienz und Kokzidiose untersucht . Darüber hinaus findet es Anwendung in der pharmazeutischen Industrie zur Entwicklung neuer Medikamente mit ähnlichen pharmakophoren Merkmalen .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Alpha-2-Adrenorezeptoren. Durch die Bindung an diese Rezeptoren entfaltet this compound seine vasodilatorischen Wirkungen, die zur Relaxation der Blutgefäße und zu einer verbesserten Durchblutung führen . Diese Wirkung ist entscheidend bei der Behandlung von Erkrankungen wie Herzinsuffizienz, bei denen eine verbesserte Blutzirkulation erforderlich ist.
Wirkmechanismus
The mechanism of action of Biclodil involves its interaction with molecular targets such as alpha-2 adrenergic receptors. By binding to these receptors, this compound exerts its vasodilator effects, leading to the relaxation of blood vessels and improved blood flow . This action is crucial in the treatment of conditions like congestive heart failure, where enhanced blood circulation is necessary.
Vergleich Mit ähnlichen Verbindungen
Biclodil ist einzigartig unter den Guanylureaderivaten aufgrund seiner spezifischen vasodilatorischen Wirkungen. Zu ähnlichen Verbindungen gehören Lidamidin, das aufgrund seiner antisekretorischen und antidiarrhoeischen Wirkungen verwendet wird, und Fenobam, ein anxiolytisches Medikament, das kürzlich als potenzielle Behandlung des Fragilen-X-Syndroms identifiziert wurde . Diese Verbindungen teilen die Guanylurea-Einheit, unterscheiden sich aber in ihren pharmakologischen Wirkungen und therapeutischen Anwendungen.
Referenzen
Eigenschaften
CAS-Nummer |
85125-49-1 |
|---|---|
Molekularformel |
C8H8Cl2N4O |
Molekulargewicht |
247.08 g/mol |
IUPAC-Name |
[N'-(2,6-dichlorophenyl)carbamimidoyl]urea |
InChI |
InChI=1S/C8H8Cl2N4O/c9-4-2-1-3-5(10)6(4)13-7(11)14-8(12)15/h1-3H,(H5,11,12,13,14,15) |
InChI-Schlüssel |
VJAKOOPUXKMONS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)N=C(N)NC(=O)N)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)N=C(N)NC(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Calcium;sodium;(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5R,6S)-2-carboxylato-6-[(2S,3R,4S,5R,6S)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1496650.png)


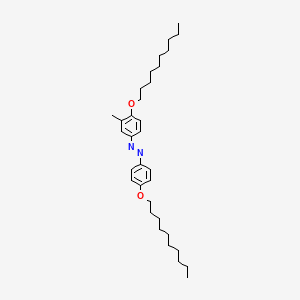



![alpha-D-[2-13C]galactopyranosyl 1-phosphate (dipotassium salt)](/img/structure/B1496682.png)
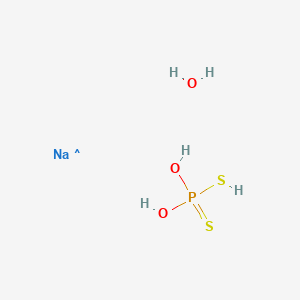

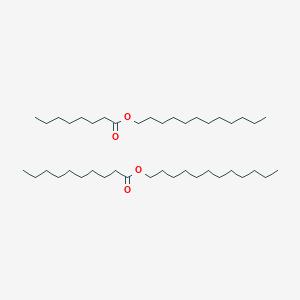
![[4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496696.png)
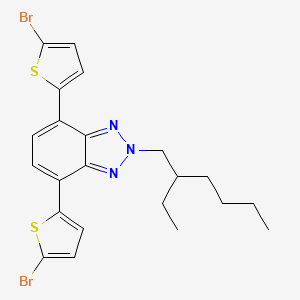
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(hydroxymethyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B1496700.png)
